molecular formula C10H11N3 B12528221 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

Cat. No.: B12528221
M. Wt: 173.21 g/mol
InChI Key: BBZNMXYHCZHKHW-UHFFFAOYSA-N
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Description

1,5,11-triazatricyclo[74002,7]trideca-2(7),8,10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles are often used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Biological Activity

1,5,11-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene is a complex heterocyclic compound characterized by its unique tricyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula for this compound is C₁₁H₉N₃ with a molecular weight of approximately 199.21 g/mol. The compound features multiple double bonds and nitrogen atoms incorporated within its cyclic framework, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor and modulate cellular signaling pathways by binding to specific receptors or enzymes.

Biological Activity Overview

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators and apoptotic factors.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes similar to nonsteroidal anti-inflammatory drugs (NSAIDs), contributing to its anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .
  • Study 2 : Research conducted on the antimicrobial effects indicated that this compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanismReference
AntimicrobialE.coliDisruption of cell wall
AnticancerMCF-7Induction of apoptosis
Enzyme InhibitionCOX enzymesInhibition similar to NSAIDs

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

InChI

InChI=1S/C10H11N3/c1-2-11-6-8-5-9-7-12-3-4-13(9)10(1)8/h3-5,7,11H,1-2,6H2

InChI Key

BBZNMXYHCZHKHW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3C=CN=CC3=C2

Origin of Product

United States

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